molecular formula C8H14N4O B2879229 4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1502548-69-7

4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2879229
CAS RN: 1502548-69-7
M. Wt: 182.227
InChI Key: NXZIKNJDDCSUFG-UHFFFAOYSA-N
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Description

“4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide” is a multi-substituted pyrazolecarboxamide . It is a white to yellow powder or crystals . It is used in the industrial synthesis of sildenafil .


Synthesis Analysis

Pyrazoles, including “4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide”, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of “4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H .


Chemical Reactions Analysis

Pyrazoles, including “4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide”, exhibit tautomerism, which may influence their reactivity . This phenomenon can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .


Physical And Chemical Properties Analysis

“4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide” has a molecular weight of 218.69 . It is a white to yellow powder or crystals . It should be stored in a refrigerator .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

4-amino-2-methyl-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-5(2)11-8(13)7-6(9)4-10-12(7)3/h4-5H,9H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZIKNJDDCSUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide

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